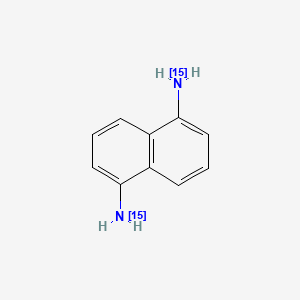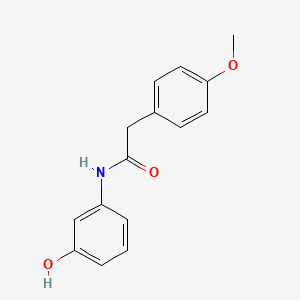
HO-Peg22-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HO-Peg22-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in targeted protein degradation, a promising approach for developing new therapeutic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HO-Peg22-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (the molecular mass of one repeating unit). The general structure of this compound is H-(O-CH₂-CH₂)ₙ-OH .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired molecular weight and purity .
Analyse Chemischer Reaktionen
Types of Reactions
HO-Peg22-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form different derivatives .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and isocyanates.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alkanes.
Major Products
The major products formed from these reactions include various PEG derivatives, such as PEG esters, PEG ethers, and PEG amides .
Wissenschaftliche Forschungsanwendungen
HO-Peg22-OH has a wide range of applications in scientific research:
Wirkmechanismus
HO-Peg22-OH functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HO-Peg-OH: Another PEG-based compound with similar properties but different molecular weights.
HO-Peg12-OH: A shorter PEG linker used in similar applications but with different physical and chemical properties.
Uniqueness
HO-Peg22-OH is unique due to its specific length and molecular weight, making it particularly suitable for certain PROTAC applications. Its ability to form stable and flexible linkers enhances the efficiency of targeted protein degradation .
Eigenschaften
Molekularformel |
C44H90O23 |
|---|---|
Molekulargewicht |
987.2 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2 |
InChI-Schlüssel |
RQMJUEUJRZVGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)





